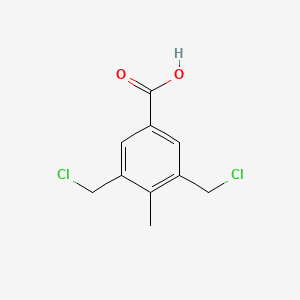

3,5-Bis-chloromethyl-4-methyl-benzoic acid

Description

Historical Context of Synthesis and Early Investigations of Chloromethylated Benzoic Acid Derivatives

The synthesis of chloromethylated aromatic compounds, a class to which 3,5-Bis-chloromethyl-4-methyl-benzoic acid belongs, has been a subject of study for over a century. The foundational method for introducing a chloromethyl group onto an aromatic ring is the Blanc-Quelet reaction, which traditionally involves the reaction of an aromatic hydrocarbon with formaldehyde (B43269) and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride. researchgate.net

While specific historical accounts of the initial synthesis of this compound are not extensively documented in readily available literature, its preparation can be inferred from established chloromethylation protocols. One documented approach involves the chloromethylation of p-toluic acid, which logically leads to the formation of 3,5-bis(chloromethyl)-4-methylbenzoic acid. researchgate.net The chloromethylation of various aromatic and heteroaromatic compounds has been a general area of investigation, with methods evolving to improve yields and selectivity. researchgate.net For instance, the chloromethylation of m-xylene (B151644) has been studied using strong organic acids as catalysts to produce 1,3-bis(chloromethyl)-4,6-dimethylbenzene, a structurally related compound. acs.org

Academic Significance in Contemporary Organic Synthesis and Functional Materials Research

Although detailed research focusing solely on this compound is limited, its structure suggests significant academic interest as a bifunctional building block. The presence of two reactive chloromethyl groups and a carboxylic acid function allows for its use in the construction of more complex molecular architectures.

A notable application is in the synthesis of dendrimeric structures. The compound has been used as a spacer to create dendrimeric blocks containing polyfluoroarylsulfanyl fragments. researchgate.net This is achieved by reacting the chloromethyl groups with arenethiols. Such dendritic molecules are of interest in materials science and medicinal chemistry due to their unique properties. The development of new coordination polymers often relies on multifunctional organic linkers, and while not specifically reported for this compound, its structure is analogous to linkers like 3,5-(4-carboxybenzyloxy) benzoic acid used to create metal-organic frameworks. rsc.org

The broader class of chloromethylated benzoic acid derivatives has been explored for various applications. For example, derivatives have been synthesized for potential use as anti-inflammatory agents. nih.gov Furthermore, benzoic acid and its derivatives are recognized for their pharmacological properties, including antioxidant and antimicrobial activities, and are incorporated into various polymer systems. mdpi.com

Nomenclatural Conventions and Structural Representation in Research Literature

The systematic IUPAC name for the compound is 3,5-Bis(chloromethyl)-4-methylbenzoic acid . This name is determined by identifying the parent structure as benzoic acid, which takes precedence due to the carboxylic acid group. weebly.comkhanacademy.org The substituents are then named and numbered according to their position on the benzene (B151609) ring, with the carbon of the carboxylic acid group designated as position 1. The "bis" prefix indicates two identical chloromethyl groups.

Alternative names found in chemical supplier catalogs include 3,5-Bis-chloromethyl-4-methyl-benzoicacid. The Chemical Abstracts Service (CAS) has assigned the number 37908-90-0 to this compound, which serves as a unique identifier in scientific databases. scbt.com

Structural and Molecular Data

| Property | Value |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ scbt.com |

| Molecular Weight | 233.09 g/mol scbt.com |

| SMILES | CC1=C(C=C(C=C1C(=O)O)CCl)CCl |

| InChI Key | Not readily available in searched literature |

Overview of Reactive Functional Groups and Their Synthetic Potential within this Benzoic Acid Derivative

The synthetic utility of this compound stems from its three distinct functional groups: two benzylic chloride moieties and one carboxylic acid group.

The chloromethyl groups (-CH₂Cl) are particularly reactive. Benzylic halides are known to be excellent substrates for nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible depending on the conditions) due to the stabilization of the carbocation or transition state by the adjacent benzene ring. acs.org This high reactivity allows for the introduction of a wide variety of functional groups through reaction with nucleophiles such as amines, alcohols, thiols, and cyanides. This versatility is exemplified by its use in synthesizing dendrimers through reaction with arenethiols. researchgate.net The two chloromethyl groups offer the potential for this molecule to act as a cross-linking agent in polymer chemistry or as a scaffold for building symmetrical molecules.

The carboxylic acid group (-COOH) is a versatile functional group in its own right. It can undergo esterification with alcohols, amidation with amines, or reduction to a primary alcohol. chemrevlett.com The acidity of the carboxylic acid also allows for salt formation. The presence of both the carboxylic acid and the chloromethyl groups allows for orthogonal chemical transformations, where one group can be reacted selectively while the other remains intact for subsequent functionalization. For instance, the carboxylic acid could be protected as an ester, followed by nucleophilic substitution at the chloromethyl positions, and subsequent deprotection of the ester to liberate the carboxylic acid.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(chloromethyl)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-6-8(4-11)2-7(10(13)14)3-9(6)5-12/h2-3H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSSWUSQLDYRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1CCl)C(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368623 | |

| Record name | 3,5-bis(chloromethyl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37908-90-0 | |

| Record name | 3,5-bis(chloromethyl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(chloromethyl)-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms for 3,5 Bis Chloromethyl 4 Methyl Benzoic Acid

Established Synthetic Routes and Mechanistic Elucidation

Direct bis-chloromethylation of 4-methylbenzoic acid presents a significant synthetic hurdle. The chloromethylation of aromatic compounds bearing deactivating groups is known to be difficult and often results in poor yields. The standard Blanc chloromethylation, which typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, is less effective for such deactivated substrates.

Studies on the chloromethylation of toluene (B28343), a closely related compound, show that the reaction can produce a mixture of mono-, di-, and tri-chloromethylated products, along with diarylmethane byproducts resulting from the reaction of the chloromethylated product with another molecule of the starting arene. This suggests that direct chloromethylation of 4-methylbenzoic acid would likely lead to a complex mixture of products with low selectivity for the desired bis-chloromethylated compound.

Given the difficulties of direct chloromethylation, alternative pathways are often considered. One plausible strategy involves a two-step process starting from 4-methylbenzoic acid:

Mono-chlorination of the methyl group: A free-radical substitution reaction on the methyl group of 4-methylbenzoic acid can yield 4-(chloromethyl)benzoic acid. This reaction is typically initiated by UV light or a radical initiator.

Subsequent ring chloromethylation: The resulting 4-(chloromethyl)benzoic acid could then undergo electrophilic chloromethylation on the aromatic ring. However, this approach is still hampered by the deactivating carboxylic acid group.

A more viable alternative route begins with the esterification of 4-methylbenzoic acid, which is discussed in the following section. Another potential, though less direct, route could involve starting with a different substituted toluene, performing the bis-chloromethylation, and then converting a substituent into the carboxylic acid group in a later step.

To circumvent the deactivating effect of the carboxylic acid, a common strategy in organic synthesis is the use of a protecting group. By converting the carboxylic acid into an ester, its electron-withdrawing effect is somewhat attenuated, making the aromatic ring more susceptible to electrophilic attack.

A proposed synthetic sequence would be:

Esterification: 4-methylbenzoic acid is converted to its corresponding ester, for example, methyl 4-methylbenzoate or tert-butyl 4-methylbenzoate. This is a standard reaction, often carried out using an alcohol in the presence of an acid catalyst.

Bis-chloromethylation: The resulting ester then undergoes bis-chloromethylation. The ester group is still deactivating, but less so than the free carboxylic acid, potentially allowing for higher yields and selectivity.

Hydrolysis: The final step is the hydrolysis of the ester back to the carboxylic acid to yield the final product, 3,5-Bis-chloromethyl-4-methyl-benzoic acid.

This ester protection strategy is supported by a patented method for the synthesis of the related compound, 3,5-dichloro-4-methylbenzoic acid, which involves the chlorination of tert-butyl p-methylbenzoate. This indicates that an ester group can be compatible with chlorination conditions and that subsequent hydrolysis can regenerate the carboxylic acid.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The optimization of the reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts.

The choice of catalyst is critical in chloromethylation reactions. Common Lewis acid catalysts include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃). Protic acids like sulfuric acid (H₂SO₄) can also be used.

Lewis Acids: Studies on the chloromethylation of toluene have shown that the catalytic activity can vary significantly, with FeCl₃ sometimes showing the highest activity. The concentration of the catalyst also plays a key role; lower catalyst concentrations in the chloromethylation of xylenes (B1142099) have been shown to increase substrate selectivity.

Reaction Environment: The reaction can be performed in various solvents, including halogenated hydrocarbons like dichloromethane (B109758) or under solvent-free conditions. Phase-transfer catalysis has also been employed for the chloromethylation of aromatic hydrocarbons in aqueous media, offering a potentially more environmentally friendly approach.

The table below summarizes various catalyst systems used in the chloromethylation of toluene, which can serve as a model for the synthesis of the target compound.

Table 1: Catalyst Systems in the Chloromethylation of Toluene

| Catalyst | Chloromethylating Agent | Solvent | Key Findings |

| AlCl₃ | Methoxyacetyl chloride (MAC) | Nitromethane (B149229) | High selectivity, suggests a common electrophile. |

| SnCl₄ | Chloromethyl methyl ether (CMME) | Dichloromethane | Rate law is dependent on both catalyst and arene concentration. |

| ZnCl₂/AcOH/H₂SO₄ | Paraformaldehyde/HCl | Aqueous/PEG-800 | Good to excellent yields via phase-transfer catalysis. |

| SnCl₄ | Bis(chloromethyl) ether (BCME) | N/A | Catalyst is soluble and less prone to causing secondary reactions. |

Temperature is a key parameter to control. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesirable byproducts, such as diarylmethanes. For instance, a procedure for the chlorination of 4-methyl-benzoic acid is carried out at 100°C. In contrast, some chloromethylation procedures are conducted at much lower temperatures, from 0°C to room temperature, to improve selectivity.

The choice of solvent can influence the solubility of reactants and the stability of reaction intermediates. Polar, aprotic solvents like nitromethane and dichloromethane are commonly used. The

Green Chemistry Principles in the Synthesis of the Chemical Compound

The synthesis of this compound, while not extensively detailed in publicly available literature, can be hypothetically approached via the direct chloromethylation of 4-methylbenzoic acid. The application of green chemistry principles is crucial for developing a sustainable and environmentally responsible synthetic route. This involves a critical evaluation of starting materials, reagents, solvents, and reaction conditions to minimize hazards and waste.

A plausible synthetic pathway is the electrophilic substitution reaction on 4-methylbenzoic acid using paraformaldehyde as a formaldehyde source and hydrogen chloride, often accelerated by a catalyst. The principles of green chemistry can be applied to optimize this process:

Principle 3: Less Hazardous Chemical Synthesis: A key consideration is the choice of chloromethylating agent. Historically, reagents like chloromethyl methyl ether were used, but these are often contaminated with the highly carcinogenic bis(chloromethyl) ether. orgsyn.org Modern approaches that generate the electrophile in situ from paraformaldehyde and HCl are preferred to avoid handling such hazardous materials. researchgate.net Furthermore, a synthesis starting from p-methylbenzoic acid avoids the use of highly toxic cyanophenyl precursors sometimes used in related syntheses. google.com

Principle 4: Designing Safer Chemicals: While the target molecule's properties are fixed, the synthetic process should be designed to minimize the generation of toxic byproducts. Incomplete reactions could leave unreacted starting materials, while side reactions could lead to mono-chloromethylated or over-alkylated products. A well-designed process maximizes conversion to the desired product, simplifying purification and reducing hazardous waste.

Principle 5: Safer Solvents and Auxiliaries: Chloromethylation is often performed in chlorinated solvents like dichloromethane or chloroform. google.com These solvents are effective but pose environmental and health risks. Green chemistry encourages minimizing their use or replacing them with safer alternatives. Research into phase-transfer catalysis (PTC) for related reactions demonstrates the potential to use aqueous media, which significantly reduces the environmental impact. researchgate.netphasetransfercatalysis.com

Principle 6: Design for Energy Efficiency: Synthetic procedures that operate at or near ambient temperature and pressure are preferred. The chloromethylation of some benzoic acid derivatives can be conducted at moderate temperatures (e.g., 20-65 °C), reducing the energy demands of the process. google.com

Principle 9: Catalysis: The use of stoichiometric Lewis acids like aluminum chloride is common but generates significant waste. google.com A greener approach involves using catalytic quantities of a promoter. Zinc salts have been shown to be effective catalysts for related transformations. orgsyn.orgresearchgate.net Phase-transfer catalysts are another example of a catalytic approach that can improve reaction efficiency and facilitate the use of greener solvent systems. phasetransfercatalysis.com

| Green Chemistry Principle | Conventional Approach | Greener Alternative/Consideration |

|---|---|---|

| 3. Less Hazardous Synthesis | Use of pre-formed chloromethyl methyl ether. | In situ generation of electrophile from paraformaldehyde and HCl. researchgate.net |

| 5. Safer Solvents | Chlorinated solvents (e.g., Dichloromethane, Chloroform). google.com | Minimize solvent volume; investigate phase-transfer catalysis in aqueous systems. researchgate.netphasetransfercatalysis.com |

| 6. Energy Efficiency | Reactions requiring high heat/reflux. | Optimize catalysts to allow for reactions at moderate temperatures (20-65 °C). google.com |

| 9. Catalysis | Stoichiometric amounts of Lewis acids (e.g., AlCl3). google.com | Use of catalytic amounts of zinc salts or a phase-transfer catalyst. researchgate.netphasetransfercatalysis.com |

Advanced Purification Techniques for Research-Grade Material

Achieving high purity is essential for research-grade materials to ensure that experimental results are reliable and reproducible. For a compound like this compound, which possesses multiple reactive sites, the crude product likely contains a mixture of structurally related impurities. Advanced purification techniques are therefore indispensable.

Chromatographic Separations (e.g., Preparative HPLC) for Impurity Profiling

Chromatographic methods are powerful tools for both the analysis and purification of complex organic mixtures. Preparative High-Performance Liquid Chromatography (HPLC) is particularly well-suited for isolating a target compound from closely related impurities to achieve very high purity levels (>99%).

For this compound, a reverse-phase HPLC method would be the standard approach. Analytical HPLC methods developed for similar compounds, such as 4-(chloromethyl)benzoic acid, can be scaled up for preparative separation. sielc.com The methodology typically involves:

Stationary Phase: A nonpolar column, most commonly packed with silica (B1680970) particles chemically bonded with C18 alkyl chains.

Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile (B52724) and water. An acid modifier, such as formic acid or trifluoroacetic acid, is usually added to ensure the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks.

This technique separates compounds based on their differential partitioning between the stationary and mobile phases. Impurities such as the starting material (4-methylbenzoic acid), the mono-chloromethylated intermediate, or hydrolysis byproducts (where a -CH₂Cl group is converted to -CH₂OH) would have different polarities and thus different retention times, allowing for their separation from the desired product.

| Compound | Potential Source | Expected Relative Polarity | Expected Elution Order (First to Last) |

|---|---|---|---|

| 4-Methylbenzoic acid | Unreacted starting material | High | 1 |

| 3-Hydroxymethyl-5-chloromethyl-4-methyl-benzoic acid | Hydrolysis of product | Medium-High | 2 |

| 3-Chloromethyl-4-methyl-benzoic acid | Incomplete reaction | Medium | 3 |

| This compound | Target Product | Low | 4 |

Recrystallization and Sublimation Techniques for High Purity Isolation

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures. For compounds related to this compound, methanol (B129727) has been successfully used as a recrystallization solvent. google.comgoogle.com

The process involves several key steps:

Solvent Selection: An ideal solvent dissolves the crude product sparingly at room temperature but completely at its boiling point.

Dissolution: The crude solid is dissolved in the minimum amount of hot solvent to create a saturated solution.

Filtration (optional): If insoluble impurities are present, a hot filtration is performed.

Crystallization: The solution is allowed to cool slowly and undisturbed. As the solubility of the target compound decreases, it crystallizes out of the solution, leaving more soluble impurities behind in the mother liquor.

Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.

This method is particularly effective at removing impurities with significantly different solubility profiles from the main product.

Sublimation is another purification technique applicable to solids. It involves heating a solid under vacuum until it transitions directly into a gas, which then re-deposits as a pure solid on a cold surface, leaving non-volatile impurities behind. While a powerful, solvent-free method, its applicability depends on the thermal stability and vapor pressure of the compound. For many benzoic acid derivatives, recrystallization is the more commonly documented and practical method for achieving high purity on a laboratory scale.

Chemical Reactivity and Derivatization Strategies of 3,5 Bis Chloromethyl 4 Methyl Benzoic Acid

Transformations Involving the Chloromethyl Groups

The two chloromethyl groups on the aromatic ring are primary benzylic halides, which renders them highly susceptible to nucleophilic substitution reactions and other transformations. Their reactivity is a cornerstone of the molecule's synthetic utility.

Nucleophilic Substitution Reactions for Functional Group Interconversion (e.g., to Amines, Ethers, Nitriles, Thiols)

The benzylic chlorides are excellent electrophiles for SN2 reactions, allowing for the introduction of a wide array of functional groups.

Amines: The chloromethyl groups readily react with primary and secondary amines to yield the corresponding aminomethyl derivatives. This reaction typically proceeds by nucleophilic attack of the amine on the benzylic carbon, displacing the chloride ion. Such transformations are fundamental for introducing basic nitrogen centers or for linking the molecule to amine-containing structures. While specific studies on 3,5-Bis-chloromethyl-4-methyl-benzoic acid are not prevalent, the reaction of 2,4-dichloroquinazoline (B46505) precursors with various amines demonstrates the general principle of nucleophilic substitution by amines on activated chloro-positions. orgsyn.org The synthesis of aminomethyl derivatives from related chloromethyl compounds is a well-established synthetic route. beilstein-journals.org

Ethers: Ether linkages can be formed by reacting the chloromethyl groups with alcohols or phenols, typically in the presence of a base to generate the more nucleophilic alkoxide or phenoxide. A study on the related compound, 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, demonstrated its successful etherification with 2-(allyloxy)ethanol using potassium hydroxide (B78521) as the base. chemicalbook.com This reaction proceeds via a Williamson ether synthesis mechanism, yielding the corresponding bis-ether product.

Nitriles: The conversion of the chloromethyl groups to cyanomethyl (nitrile) groups is achieved through reaction with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. This SN2 reaction is generally efficient for benzylic halides. stackexchange.com In substrates containing both a chloromethyl group and an ester, the reaction with potassium cyanide preferentially occurs at the more electrophilic benzylic carbon. researchgate.net Subsequent hydrolysis of the resulting nitrile groups can provide a route to dicarboxylic acids.

Thiols: Thiol derivatives can be synthesized by nucleophilic substitution using a sulfur nucleophile. Common reagents include sodium hydrosulfide (B80085) (NaSH) for the direct introduction of a thiol group (-SH), or sodium salts of thiols (thiolates, RSNa) to form thioethers (-SR). The synthesis of thioesters and thioacids often involves the acylation of thiols, but the reverse reaction, alkylation of a thiol, is a standard method for forming C-S bonds. acs.org

Table 1: Nucleophilic Substitution Reactions of the Chloromethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | R₂NH | Aminomethyl (-CH₂NR₂) |

| Alkoxide | ROH / Base | Ether (-CH₂OR) |

| Cyanide | NaCN or KCN | Cyanomethyl (-CH₂CN) |

| Thiolate | RSH / Base | Thioether (-CH₂SR) |

Formation of Quaternary Ammonium (B1175870) Salts and Phosphonium (B103445) Ylides

The electrophilic nature of the chloromethyl groups is ideal for quaternization reactions.

Quaternary Ammonium Salts: Reaction with tertiary amines, such as trimethylamine (B31210) or pyridine (B92270), leads to the formation of bis-quaternary ammonium salts. nih.govhmdb.ca These ionic compounds have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. scispace.compsu.edu The reaction involves the nucleophilic attack of the tertiary amine on the benzylic carbon, forming a new C-N bond and a positively charged quaternary ammonium center.

Phosphonium Ylides: The synthesis of phosphonium ylides, or Wittig reagents, begins with the formation of a phosphonium salt. acs.orgtcu.edu this compound can react with two equivalents of a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), to yield a bis-phosphonium salt. Subsequent treatment of this salt with a strong base (e.g., n-butyllithium or sodium hydride) deprotonates the carbon adjacent to the phosphorus atom, generating a highly reactive bis-phosphonium ylide. These ylides are pivotal reagents in the Wittig reaction for converting aldehydes and ketones into alkenes. acs.org

Reductive and Oxidative Manipulations of the Chloromethyl Functionality

The oxidation state of the benzylic carbons can be altered through reduction or oxidation.

Reductive Manipulations: The chloromethyl groups can be reduced to methyl groups. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon, often under a hydrogen atmosphere. Another common method is the use of Raney Nickel, as demonstrated in the reduction of a related thiomethyl group to a methyl group. beilstein-journals.org These reactions effectively remove the reactive chloride handles, resulting in 3,4,5-trimethylbenzoic acid.

Oxidative Manipulations: The chloromethyl groups can be oxidized to formyl (aldehyde) groups. A ruthenium-based pincer complex has been shown to catalyze the oxidation of benzylic halides to the corresponding aldehydes or ketones using water as the oxidant. mdpi.com Applying this to this compound would produce 3,5-diformyl-4-methyl-benzoic acid, a valuable intermediate for further condensation reactions. Further oxidation could yield the corresponding tricarboxylic acid.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group provides a second, distinct site for chemical modification, primarily through reactions at the carbonyl carbon.

Esterification and Amidation Reactions for Conjugation and Polymerization

The carboxylic acid is readily converted into esters and amides, which are fundamental reactions for conjugation and polymer synthesis.

Esterification: Esters are typically formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). jocpr.comijstr.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions. google.com Modified solid acid catalysts, such as phosphoric acid-treated Montmorillonite K10, have also been employed for solvent-free esterification of substituted benzoic acids. researchgate.net This transformation is often a preliminary step in synthesis to protect the carboxylic acid or to modify the molecule's solubility and reactivity. nih.gov

Amidation: Amide bond formation is achieved by reacting the carboxylic acid with a primary or secondary amine. This reaction usually requires a coupling agent to activate the carboxylic acid, such as DCC, carbonyldiimidazole (CDI), or boronic acid catalysts like 3,4,5-trifluorobenzeneboronic acid. acs.orgchemicalbook.com This reaction is crucial for attaching the molecule to peptides, proteins, or other amine-functionalized materials.

Polymerization: The bifunctional nature of the chloromethyl groups makes this molecule and its derivatives suitable as initiators for various polymerization techniques. For example, related molecules like 4-(chloromethyl)benzoic acid serve as effective initiators for Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of polymers with a carboxylic acid end-group. nih.gov The two chloromethyl groups on this compound could similarly initiate the growth of two polymer chains from the aromatic core.

Table 2: Reactions of the Carboxylic Acid Moiety

| Reaction | Reagent(s) | Product | Application |

|---|---|---|---|

| Esterification | Alcohol (ROH), Acid Catalyst | Ester (-COOR) | Protection, Solubilization |

| Amidation | Amine (R₂NH), Coupling Agent | Amide (-CONR₂) | Conjugation, Peptide Synthesis |

| Polymer Initiation | Monomer, Catalyst (e.g., Cu(I)) | Polymer with Benzoic Acid Core | Materials Science |

Decarboxylation Studies and Alternative Carboxylic Acid Group Modifications

Beyond ester and amide formation, the carboxylic acid group can be removed or replaced entirely.

Decarboxylation: The removal of the carboxylic acid group as carbon dioxide (decarboxylation) from aromatic acids is typically challenging and requires harsh conditions, such as high temperatures. The presence of activating groups, particularly in the ortho position, can facilitate this reaction. Catalytic systems, often involving copper or other transition metals, can promote decarboxylation under somewhat milder conditions.

Alternative Modifications: The carboxylic acid group can be replaced with other acidic functional groups known as bioisosteres, which can modulate the molecule's biological activity and physicochemical properties. Common isosteres for carboxylic acids include tetrazoles, sulfonamides, and phosphonic acids. Another modification is the reduction of the carboxylic acid (often via its ester) to a primary alcohol. For instance, methyl 3,5-bis(hydroxymethyl)benzoate can be hydrolyzed to give 3,5-bis(hydroxymethyl)benzoic acid, converting the carboxyl group to a hydroxymethyl group while retaining the other two reactive sites.

Formation of Metal Carboxylate Complexes and Coordination Chemistry

There is no available research on the use of this compound as a ligand in the formation of metal carboxylate complexes or coordination polymers. The carboxylic acid group would be the primary site for coordination with metal ions, potentially forming metal-organic frameworks (MOFs) or other coordination compounds. The presence of the chloromethyl groups could offer sites for post-synthetic modification of such materials, but no studies have been published to confirm this.

Chemoselectivity Challenges and Multi-Functional Group Reactivity

The presence of two distinct reactive functional groups—the carboxylic acid and the two chloromethyl groups—on this compound presents theoretical challenges and opportunities in chemoselective reactions. However, no experimental data exists to illustrate these principles for this specific molecule.

Selective Derivatization of Chloromethyl vs. Carboxylic Acid Groups

The selective derivatization of either the chloromethyl groups or the carboxylic acid group is a key theoretical aspect of the reactivity of this compound. In theory, the carboxylic acid could be esterified or converted to an amide under conditions that leave the chloromethyl groups intact. Conversely, the chloromethyl groups could undergo nucleophilic substitution without affecting the carboxylic acid. However, no published methods or research findings are available to support these hypotheses for this compound.

Role As a Versatile Synthon in Advanced Organic Synthesis and Materials Science Research

Precursor in Polymer Chemistry Research

The ability to form long-chain molecules, or polymers, is a cornerstone of materials science. symeres.com The structure of 3,5-Bis-chloromethyl-4-methyl-benzoic acid is theoretically well-suited for creating novel polymers with specialized properties.

Monomer for Specialty Polymer Synthesis (e.g., polyesters, polyamides, polyethers)

This compound can be considered a trifunctional monomer. The two chloromethyl groups can react with difunctional nucleophiles (such as diols or diamines), and the carboxylic acid group can react with difunctional alcohols or amines, to produce highly branched or cross-linked polymers.

For instance, polycondensation with a diol could proceed via the carboxylic acid group to form a polyester (B1180765) chain, with the chloromethyl groups remaining as pendant side groups for later modification. Alternatively, reaction of the two chloromethyl groups with a diol or diamine could form polyethers or polyamides, respectively. While specific research detailing the use of this compound as a monomer is limited, the fundamental reactivity of its functional groups is well-established in polymer synthesis. polysciences.com

Cross-linking Agent and Functionalization Modifier in Polymer Networks

The presence of two reactive chloromethyl groups on a single molecule makes it a theoretical candidate for a cross-linking agent. It could be used to form covalent bonds between existing linear polymer chains, creating a more rigid and stable three-dimensional network. This process is crucial for modifying the mechanical and thermal properties of materials.

Furthermore, the compound could serve as a functionalization modifier. By grafting it onto a polymer backbone, the remaining reactive groups (either the second chloromethyl group or the carboxylic acid) would be available for further chemical reactions, allowing for the attachment of molecules with specific properties (e.g., fluorescence, catalytic activity).

Development of Polymer-Supported Reagents and Catalysts

Polymer-supported reagents and catalysts are valuable tools in modern chemistry, simplifying product purification by allowing the catalyst to be filtered out of the reaction mixture. mdpi.com The chloromethyl groups of this compound provide a direct route for covalent attachment to a polymer support, such as polystyrene.

Once immobilized, the carboxylic acid moiety or the aromatic ring could be chemically transformed into a catalytically active site. For example, the carboxylic acid could be converted to an acyl chloride or other activated species, or it could be used to chelate a metal catalyst. While specific examples utilizing this exact benzoic acid derivative are not prominent in available research, the strategy is a common one in the field of supported catalysis. researchgate.netresearchgate.net

Building Block for Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Research

The precise geometry and coordinating ability of molecules are exploited in supramolecular chemistry to build highly ordered, functional materials from the bottom up.

Design of Ligands for Self-Assembly Processes and Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. nih.gov The carboxylic acid group of this compound is a classic functional group used in ligand design, as it readily coordinates to metal ions. nih.gov

This molecule could act as a linker, connecting metal centers to form one-, two-, or three-dimensional networks. The potential for the chloromethyl groups to be converted into other coordinating groups (e.g., by reaction with amines or thiols) before or after assembly adds another layer of versatility, allowing for the design of complex, multifunctional ligands.

Integration as Nodes in MOF Construction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters (nodes) connected by organic ligands (linkers). wikipedia.orgprometheanparticles.co.uk These materials have exceptionally high surface areas and tunable pore sizes, making them useful for gas storage, separation, and catalysis. lucp.netossila.com

In MOF synthesis, aromatic carboxylic acids are among the most common linkers used. nih.gov this compound could serve as a linker where its carboxylate group coordinates to a metal node. The specific substitution pattern on the benzene (B151609) ring would influence the angle of coordination and thus the final topology and properties of the MOF. The chloromethyl groups would project into the pores of the framework, offering sites for post-synthetic modification to tailor the functionality of the MOF's internal surface.

Intermediate for Heterocyclic Chemistry Research

The structural framework of this compound, featuring a centrally located benzene ring functionalized with a carboxylic acid and two reactive chloromethyl groups, establishes it as a highly valuable and versatile synthon in modern organic synthesis. The ortho- and para-directing methyl group, combined with the meta-directing carboxylic acid, influences the electronic properties of the aromatic ring, while the two benzylic halide moieties serve as prime sites for nucleophilic substitution. This unique combination of functional groups allows for its application as a key building block in the construction of diverse and complex molecular architectures, particularly in the realm of heterocyclic chemistry.

Annulation Reactions for the Synthesis of Nitrogen, Oxygen, and Sulfur Containing Heterocycles

Annulation, the process of building a new ring onto a pre-existing molecule, is a cornerstone of heterocyclic synthesis. The two chloromethyl groups on the 3,5-positions of the benzoic acid derivative are ideally situated to react with binucleophiles, leading to the formation of new heterocyclic rings fused or attached to the central phenyl ring. This reactivity is the basis for its role as an intermediate in creating a wide array of heterocyclic systems. rsc.org

The general strategy involves a double nucleophilic substitution reaction where a compound containing two nucleophilic centers, such as a diamine, diol, or dithiol, displaces the chloride ions from the two chloromethyl groups. This process results in the formation of a new, stable heterocyclic ring.

Nitrogen-Containing Heterocycles: Reaction with primary or secondary diamines (e.g., ethylenediamine, o-phenylenediamine) can lead to the formation of medium-to-large-sized nitrogen-containing rings. These reactions are fundamental in generating scaffolds found in many biologically active compounds. nih.govmdpi.com The resulting structures are of significant interest in medicinal chemistry. openmedicinalchemistryjournal.com

Oxygen-Containing Heterocycles: Similarly, reacting the compound with diols (e.g., ethylene (B1197577) glycol, catechol) under appropriate basic conditions yields oxygen-containing heterocycles such as crown ether fragments or other complex benzoxepine (B8326511) derivatives. nih.govorganic-chemistry.org

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles can be achieved by using dithiols (e.g., ethane-1,2-dithiol) as the binucleophile. nih.govorganic-chemistry.org These sulfur heterocycles are important in materials science and have applications in the development of molecular conductors. openmedicinalchemistryjournal.comdigitellinc.com

The table below illustrates the general annulation reactions using this compound as the starting material.

| Binucleophile Type | Example Nucleophile | Resulting Heterocyclic System |

| Diamine | H₂N-(CH₂)n-NH₂ | Benzodiazepine or larger N-heterocycle |

| Diol | HO-(CH₂)n-OH | Benzodioxepine or larger O-heterocycle |

| Dithiol | HS-(CH₂)n-SH | Benzodithiepine or larger S-heterocycle |

Construction of Complex Polycyclic Aromatic Systems

Beyond simple heterocyclization, the dual reactivity of the chloromethyl groups allows for the construction of more intricate polycyclic aromatic systems. These reactions often involve intramolecular cyclizations or multi-step sequences to build additional rings onto the initial benzene core.

One potential pathway is through intramolecular Friedel-Crafts-type reactions. If one of the chloromethyl groups is first converted to a longer chain containing an aromatic ring, subsequent acid-catalyzed cyclization can lead to the formation of a new fused ring system. Furthermore, the compound can act as a cross-linking agent, bridging two other aromatic molecules to create complex, multi-component polycyclic structures. These advanced annulation strategies are crucial for synthesizing heteroacenes, which are polycyclic aromatic compounds containing heteroatoms, and have applications in materials science as organic semiconductors and in the development of novel dyes. rsc.org

Application in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a foundational precursor for a variety of complex organic molecules, including modified peptides and advanced intermediates for the pharmaceutical and agrochemical industries.

Its Role in Peptide Synthesis Methodologies

In the field of peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS), linker or handle molecules are essential. nih.govnih.gov These molecules connect the growing peptide chain to an insoluble polymer support. The chemical properties of this compound make it a suitable candidate for such a role.

The carboxylic acid group can be anchored to a hydroxyl- or amino-functionalized resin support. Subsequently, one of the chloromethyl groups can serve as the attachment point for the C-terminus of the first amino acid, initiating the peptide synthesis process. This is analogous to the function of the chloromethyl group in the classic Merrifield resin. nih.gov The peptide chain is then elongated step-by-step. researchgate.net After the synthesis is complete, the ester linkage connecting the peptide to the linker can be cleaved under specific conditions to release the synthesized peptide. The second chloromethyl group offers potential for further modifications, such as cyclizing the peptide while it is still attached to the resin or attaching a reporter group. While piperidine (B6355638) is a common reagent for Fmoc group removal in SPPS, alternative reagents are continually being explored. researchgate.net The use of Fmoc-amino acid chlorides, generated in situ, represents another technique for handling difficult coupling steps in SPPS. researchgate.net

Precursor for Advanced Pharmaceutical Intermediates and Agrochemicals (Focus on synthetic pathways, not biological activity)

The reactive nature of the chloromethyl groups makes this compound a versatile starting material for creating advanced intermediates. google.com The benzylic chlorides can undergo a wide range of transformations, allowing for the introduction of diverse functional groups.

Synthetic Pathways:

Oxidation: The chloromethyl groups can be oxidized to form aldehydes or carboxylic acids. acs.org Oxidation to a dicarboxylic acid would yield a tricarboxylic acid derivative, a valuable building block for synthesizing complex molecules, including metal-organic frameworks or specialized polymers.

Nucleophilic Substitution: The chlorides can be displaced by a variety of nucleophiles to introduce different functionalities.

Reaction with cyanides yields nitrile groups, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Reaction with alkoxides or phenoxides forms ether linkages.

Reaction with thiols produces thioethers.

Reaction with amines leads to the formation of secondary or tertiary amines.

These transformations enable the synthesis of a multitude of derivatives from a single precursor. For example, the synthesis of phenoxybutyric herbicides involves the reaction of a phenol (B47542) with a halogenated butane, followed by oxidation. acs.org The structural motifs accessible from this compound are prevalent in many pharmaceutical and agrochemical compounds, making it a strategic starting material for the development of new synthetic routes to these important products. google.com

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for assigning the structure of a molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR correspond directly to the unique proton environments in the molecule. Similarly, ¹³C NMR provides a count of the unique carbon atoms.

For 3,5-Bis-chloromethyl-4-methyl-benzoic acid, the expected NMR signals can be predicted based on its structure and data from analogous compounds such as 4-methylbenzoic acid rsc.orgrsc.org, 3,5-dimethylbenzoic acid rsc.org, and other substituted aromatic acids. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The two aromatic protons are chemically equivalent and would appear as a single singlet. The two chloromethyl (CH₂Cl) groups are also equivalent, giving rise to another singlet, while the methyl (CH₃) group protons would produce a third singlet.

Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| >10.0 | Singlet | 1H | Carboxylic acid (-COOH) |

| ~8.0 | Singlet | 2H | Aromatic protons (H-2, H-6) |

| ~4.7 | Singlet | 4H | Chloromethyl protons (-CH₂Cl) |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic ring will exhibit four distinct signals: one for the carbon attached to the carboxylic acid, one for the carbon bearing the methyl group, one for the two carbons bearing the chloromethyl groups, and one for the two carbons with hydrogen atoms. The chloromethyl and methyl carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| >165 | Carboxylic acid carbon (-C OOH) |

| ~140-145 | Aromatic C-4 (-C -CH₃) |

| ~135-140 | Aromatic C-3, C-5 (-C -CH₂Cl) |

| ~130 | Aromatic C-2, C-6 (-C H) |

| ~128 | Aromatic C-1 (-C -COOH) |

| ~45 | Chloromethyl carbon (-C H₂Cl) |

| ~20 | Methyl carbon (-C H₃) |

While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguously confirming the complex structure by mapping out the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other. For this molecule, COSY would primarily be used to confirm the absence of coupling between the isolated singlet signals of the aromatic, methyl, and chloromethyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments map direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals in the table above (e.g., the aromatic proton singlet to the aromatic C-H carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, HMBC would be instrumental in confirming the substitution pattern. Key expected correlations would include:

The aromatic protons (H-2/H-6) showing correlations to the carboxylic acid carbon (C-1), the chloromethyl-bearing carbons (C-3/C-5), and the methyl-bearing carbon (C-4).

The chloromethyl protons showing correlations to the adjacent aromatic carbons (C-2/C-6 and C-4).

The methyl protons showing correlations to the adjacent aromatic carbons (C-3/C-5) and the carbon they are attached to (C-4).

These combined 2D NMR experiments provide an irrefutable map of the molecular skeleton, confirming the precise arrangement of the functional groups on the benzene (B151609) ring. mdpi.com

Solid-State NMR (ssNMR) is a powerful method for characterizing materials in their solid form, providing insights into phenomena not observable in solution. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties.

If this compound exhibits polymorphism, each crystalline form would likely have a unique ssNMR spectrum. bipm.org This is because the chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by the molecule's conformation and its packing arrangement in the crystal lattice. For example, the ¹³C signal for the carboxylic acid carbon is particularly sensitive to the hydrogen-bonding environment. bipm.org Thus, ssNMR could be used to identify and quantify different polymorphs in a sample and to study the supramolecular structures, such as hydrogen-bonding networks, within each form.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, allowing for the detailed analysis of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal's architecture.

SCXRD analysis would provide the exact bond lengths, bond angles, and torsion angles of this compound. This would allow for a definitive determination of the molecule's conformation. It is expected that the benzoic acid moiety would be largely planar. The analysis would reveal the precise orientation of the two chloromethyl groups and the methyl group relative to the plane of the benzene ring. mdpi.com This technique is essential for confirming the substitution pattern and understanding any steric strain that might cause slight deviations from ideal geometries. researchgate.net

Beyond the structure of a single molecule, SCXRD elucidates how molecules arrange themselves in the crystal lattice. For carboxylic acids, a very common and energetically favorable interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxyl groups of two molecules. mdpi.com This R²₂(8) graph set motif is a highly probable feature in the crystal structure of the title compound.

C-H···O interactions: The aromatic or methyl C-H groups could act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid or even the chlorine atoms.

Halogen bonding: The chlorine atoms of the chloromethyl groups could potentially participate in interactions with electronegative atoms.

π–π stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice.

Analysis of these interactions is crucial for understanding the physical properties of the solid material and for crystal engineering, where knowledge of such interactions is used to design new materials with desired properties. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method used to investigate and quantify intermolecular interactions within a crystal lattice. ias.ac.inmdpi.com This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the complete crystal. The resulting surface provides a unique three-dimensional picture of the molecular environment and is invaluable for understanding crystal packing. mdpi.comnih.gov

The Hirshfeld surface is typically mapped with various properties to visualize interaction hotspots. One of the most common properties is the normalized contact distance, d_norm, which is based on the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on a d_norm mapped surface indicate close contacts with neighboring molecules, representing the strongest intermolecular interactions, such as hydrogen bonds. nih.govnih.gov White areas represent contacts around the van der Waals separation, and blue areas signify longer contacts. nih.gov

While a specific crystal structure for this compound is not publicly available, a hypothetical breakdown of its Hirshfeld surface contacts can be inferred from analyses of related halogenated and substituted benzoic acids. nih.goviucr.org The principal interactions governing the crystal packing would likely be O–H···O hydrogen bonds forming carboxylic acid dimers, supplemented by a variety of weaker contacts.

Table 1: Predicted Intermolecular Contacts and Their Estimated Percentage Contribution to the Hirshfeld Surface for this compound

| Intermolecular Contact Type | Description | Estimated Contribution (%) |

| O···H / H···O | Represents the strong hydrogen bonds between carboxylic acid groups. | 30 - 40 % |

| H···H | Generally the most abundant contacts on the surface, arising from hydrogen atoms on the aromatic ring, methyl, and chloromethyl groups. | 25 - 35 % |

| Cl···H / H···Cl | Contacts between chlorine atoms and hydrogen atoms of neighboring molecules. | 10 - 20 % |

| C···H / H···C | Interactions involving aromatic and aliphatic carbon and hydrogen atoms, including potential C-H···π interactions. | 15 - 25 % |

| C···C | Indicates potential π-π stacking interactions between aromatic rings. | 2 - 5 % |

| Cl···Cl | Type I and Type II halogen-halogen interactions. | < 5 % |

Note: The percentage contributions are estimates based on published analyses of similar molecules and serve to illustrate the quantitative output of Hirshfeld surface analysis.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structure of compounds. For a substituted aromatic compound like this compound, various MS techniques provide critical information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of a molecule's elemental formula from its exact mass, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS is essential for confirming its chemical formula, C₁₀H₁₀Cl₂O₂. scbt.com The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element.

Table 2: Theoretical Monoisotopic Mass for this compound

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |

| Hydrogen | ¹H | 10 | 1.007825 | 10.078250 |

| Chlorine | ³⁵Cl | 2 | 34.968853 | 69.937706 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | 232.005786 |

The ability of HRMS to provide a mass measurement with accuracy in the parts-per-million (ppm) range would definitively confirm the elemental composition as C₁₀H₁₀Cl₂O₂.

Fragmentation Pathway Analysis and Isotopic Pattern Verification

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion often undergoes fragmentation. Analyzing these fragmentation patterns provides valuable structural information. For this compound, the fragmentation is expected to follow pathways characteristic of aromatic carboxylic acids and benzyl (B1604629) chlorides. docbrown.infomiamioh.edu

A crucial aspect for chlorinated compounds is the verification of the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. A molecule containing two chlorine atoms, such as the target compound, will exhibit a characteristic isotopic cluster for the molecular ion ([M]⁺) and any chlorine-containing fragments. This cluster will consist of three peaks: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (one ³⁵Cl, one ³⁷Cl), and [M+4]⁺ (two ³⁷Cl atoms), with an expected intensity ratio of approximately 9:6:1. This distinctive pattern is a powerful tool for confirming the presence of two chlorine atoms in the molecule and its fragments.

Table 3: Plausible Mass Fragmentation Pathway for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

| 232 | Molecular Ion | [C₁₀H₁₀Cl₂O₂]⁺ | - |

| 197 | Loss of a chlorine atom | [C₁₀H₁₀ClO₂]⁺ | •Cl |

| 187 | Loss of a carboxyl group | [C₉H₁₀Cl₂]⁺ | •COOH |

| 183 | Loss of a chloromethyl radical | [C₉H₇ClO₂]⁺ | •CH₂Cl |

| 152 | Loss of a chloromethyl radical and a chlorine atom | [C₉H₇O₂]⁺ | •CH₂Cl, •Cl |

| 135 | Loss of a chloromethyl radical and a carboxyl group | [C₈H₇Cl]⁺ | •CH₂Cl, •COOH |

| 105 | Phenyl fragment after loss of both chloromethyl groups | [C₈H₅O₂]⁺ | 2x •CH₂Cl |

| 91 | Tropylium-like ion from benzylic cleavage | [C₇H₇]⁺ | •Cl, •COOH, •CH₂Cl |

Coupled Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Impurity Profiling

Hyphenated chromatographic and spectrometric methods are essential for separating, identifying, and quantifying impurities in pharmaceutical substances. uu.nlliverpool.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. For a carboxylic acid like this compound, direct analysis is challenging due to its polarity and low volatility. Therefore, derivatization is typically required, most commonly by converting the carboxylic acid to a more volatile ester, such as a methyl ester, using reagents like diazomethane (B1218177) or trimethylsilylation (TMS). nih.govnist.gov The resulting derivative can then be readily analyzed by GC-MS to assess purity and identify volatile impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar and non-volatile compounds and is often the method of choice for impurity profiling of carboxylic acids without derivatization. ijsr.netvu.edu.au Reversed-phase LC using a C18 column with an acidified mobile phase can effectively separate the main compound from its process-related impurities and degradation products. ijsr.netpsu.edu Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically yields the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode), allowing for sensitive detection and quantification. psu.edu

Table 4: Potential Impurities and Corresponding Analytical Approach

| Potential Impurity | Potential Origin | Recommended Technique |

| 4-Methylbenzoic acid | Starting material | LC-MS, GC-MS (derivatized) |

| 3-Chloromethyl-4-methyl-benzoic acid | Incomplete chlorination | LC-MS |

| 3,5-Bis(hydroxymethyl)-4-methyl-benzoic acid | Hydrolysis of C-Cl bonds | LC-MS |

| 3,5-Dichloromethyl-4-methyl-benzoic acid | Over-chlorination (side reaction) | LC-MS |

| Starting reagents and residual solvents | Synthesis process | Headspace GC-MS |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. ias.ac.inresearchgate.net The frequencies of molecular vibrations are specific to the types of bonds and their chemical environment. liverpool.ac.uk

For this compound, IR and Raman spectra would exhibit characteristic bands confirming the presence of its key functional groups. The carboxylic acid group is particularly prominent, showing a very broad O-H stretching vibration in the IR spectrum due to strong hydrogen bonding in the dimeric form, and a strong C=O stretching vibration in both IR and Raman spectra. docbrown.infoucl.ac.uk The aromatic ring and its substituents also give rise to a unique fingerprint of vibrations. ias.ac.inaip.org

While experimental spectra are not available, the expected vibrational frequencies can be predicted based on data from benzoic acid and its substituted derivatives. docbrown.inforesearchgate.netbohrium.com

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR/Raman) |

| 3300 - 2500 | O-H stretch (H-bonded) | Carboxylic Acid | Very Broad, Strong / Weak |

| 3100 - 3000 | C-H stretch | Aromatic | Medium / Medium |

| 2980 - 2850 | C-H stretch | Methyl (CH₃) & Methylene (CH₂) | Medium / Medium |

| 1710 - 1680 | C=O stretch (dimer) | Carboxylic Acid | Very Strong / Strong |

| 1610 - 1580 | C=C stretch | Aromatic Ring | Medium-Strong / Strong |

| 1450 - 1400 | C-H bend | Methyl (CH₃) & Methylene (CH₂) | Medium / Medium |

| 1420 - 1380 | O-H in-plane bend | Carboxylic Acid | Medium / Medium |

| 1300 - 1200 | C-O stretch | Carboxylic Acid | Strong / Medium |

| 960 - 900 | O-H out-of-plane bend (dimer) | Carboxylic Acid | Broad, Medium / Weak |

| 800 - 600 | C-Cl stretch | Chloromethyl | Strong / Strong |

| 850 - 750 | C-H out-of-plane bend | Aromatic (substituted) | Strong / Weak |

Computational and Theoretical Chemistry Studies of 3,5 Bis Chloromethyl 4 Methyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These calculations are based on solving the Schrödinger equation, with various levels of approximation to make it computationally feasible for complex molecules.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. jmchemsci.com It is particularly popular for its balance of accuracy and computational cost, making it suitable for molecules of the size of 3,5-Bis-chloromethyl-4-methyl-benzoic acid. orientjchem.org DFT calculations are employed to optimize the molecular geometry, determine vibrational frequencies, and predict a variety of electronic properties. mdpi.com

For this compound, DFT studies, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be performed to obtain the ground-state optimized geometry. mdpi.com These calculations would reveal key structural parameters. The molecular electrostatic potential (MEP) map can also be generated from DFT calculations to predict reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In similar aromatic carboxylic acids, the MEP analysis typically shows electron-rich regions around the carbonyl oxygen, indicating sites for electrophilic attack, and electron-deficient regions that suggest susceptibility to nucleophilic attack. malayajournal.org

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-COOH Bond Length | ~1.48 Å |

| C=O Bond Length | ~1.22 Å |

| C-OH Bond Length | ~1.35 Å |

| C-CH₃ Bond Length | ~1.51 Å |

| C-CH₂Cl Bond Length | ~1.53 Å |

| C-Cl Bond Length | ~1.80 Å |

| Aromatic Ring-COOH Dihedral Angle | ~20-30° |

Note: These are estimated values based on typical DFT results for similar substituted benzoic acids. Actual values would require specific calculations.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy, albeit at a higher computational cost than DFT.

These methods are the gold standard for calculating precise thermochemical properties. For this compound, high-level ab initio calculations could be used to determine:

Enthalpy of Formation: The standard enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation: A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

Reaction Energetics: Calculating the energy changes for potential reactions, such as the substitution of the chloromethyl groups or esterification of the carboxylic acid, providing insights into reaction feasibility and thermodynamics.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich aromatic ring and the oxygen atoms of the carboxyl group. The LUMO is likely localized over the aromatic ring and the antibonding orbitals of the chloromethyl groups, indicating these as potential sites for nucleophilic attack. DFT calculations are commonly used to compute the energies of these orbitals. mdpi.com

Table 2: Predicted Frontier Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.5 | High kinetic stability and moderate reactivity |

Note: These values are estimations based on analyses of similar aromatic compounds. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on a single, static minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the relative stabilities of these conformations.

For this compound, MD simulations would be particularly useful for studying the rotational dynamics of:

The carboxylic acid group relative to the benzene (B151609) ring.

The two chloromethyl groups .

These simulations would provide insight into the flexibility of the molecule and the most probable orientations of its functional groups in different environments, such as in a solvent or within a crystal lattice.

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of a chemical reaction involves identifying the intermediate steps and the transition states that connect them. Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of high-energy transition state structures.

For this compound, theoretical analysis could be applied to model various reactions, such as:

Nucleophilic Substitution: The reaction of the chloromethyl groups with nucleophiles, which is a characteristic reaction for benzylic halides.

Esterification: The reaction of the carboxylic acid group with an alcohol. google.com

Oxidation: The conversion of the chloromethyl groups to aldehyde or carboxylic acid functionalities. acs.org

By locating the transition state structures for these reactions and calculating their energies, chemists can determine the activation energy barriers. This information is critical for predicting reaction rates and understanding the factors that control selectivity, for instance, in the chlorination of a precursor molecule. google.com

Quantitative Structure-Property Relationship (QSPR) Studies at the Molecular Level

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its properties. These models use molecular descriptors, which are numerical values derived from the theoretical structure of the molecule.

For this compound, molecular descriptors can be calculated using quantum chemical methods. These descriptors include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges. mdpi.com

Topological Descriptors: Indices that describe the connectivity and shape of the molecule.

Quantum Chemical Descriptors: Electronegativity, chemical hardness, and electrophilicity index. mdpi.com

These theoretical descriptors can then be used to build QSPR models to predict various physical and chemical properties without the need for empirical measurements. For instance, a QSPR model could theoretically predict properties like solubility, boiling point, or chromatographic retention times based solely on the computed molecular structure.

Future Research Trajectories and Emerging Paradigms for the Chemical Compound

Exploration of Untapped Synthetic Potential and Novel Reaction Discovery

The primary allure of 3,5-Bis-chloromethyl-4-methyl-benzoic acid lies in the high reactivity of its two benzylic chloride moieties. These groups are excellent electrophiles, readily participating in nucleophilic substitution reactions (both SN1 and SN2 pathways) to form new carbon-heteroatom or carbon-carbon bonds. ucalgary.cadoubtnut.com This reactivity opens a vast landscape for creating a diverse library of derivatives.

Future research will likely focus on systematically exploring reactions with a wide array of nucleophiles. The two chloromethyl groups can be reacted with identical nucleophiles to create symmetrical molecules or be addressed sequentially for the synthesis of complex, unsymmetrical structures. The inherent reactivity allows for the introduction of various functional groups, transforming the basic scaffold into tailored molecules for specific purposes. For example, reaction with amines, thiols, alcohols, and phosphines can yield new ligands, while reactions with carbanions can extend the carbon framework. An analogue, 2,6-bis(chloromethyl)pyridine, has been successfully used as a starting material for complex phosphinoyl ligands, demonstrating a clear pathway for the subject compound's utility. acs.org

The table below illustrates potential transformations, highlighting the versatility of the chloromethyl groups.

| Nucleophile Type | Reagent Example | Resulting Functional Group | Potential Application Area |

| Amine | N,N'-Dimethylethylenediamine | Tertiary Amine | Ligand Synthesis, pH-Responsive Materials |

| Thiol | 1-Thioglycerol | Thioether | Self-Assembled Monolayers, Bioconjugation |

| Alcohol/Phenol (B47542) | Bisphenol A | Ether | Polymer Synthesis, Epoxy Resins |

| Phosphine | Triphenylphosphine (B44618) | Phosphonium (B103445) Salt | Phase-Transfer Catalysts, Wittig Reagents |

| Azide | Sodium Azide | Alkyl Azide | Click Chemistry, Bioorthogonal Labeling |

| Carbanion | Diethyl malonate | Substituted Malonic Ester | Fine Chemical Synthesis, Drug Scaffolds |

This table presents hypothetical, yet chemically plausible, transformations based on the known reactivity of benzylic chlorides.

Integration into Catalytic Systems and Sustainable Chemistry Initiatives

The development of novel catalysts is a cornerstone of green and sustainable chemistry. This compound is an ideal precursor for the design of sophisticated ligands for metal-based catalysis. The carboxylic acid group can act as an anchoring point to a metal center, while the two chloromethyl groups can be functionalized to introduce additional coordinating atoms (e.g., N, P, S), creating tridentate or "pincer" type ligands.

Research into the synthesis of such ligands from bis(chloromethyl) aromatic compounds is an active field. acs.org By reacting the subject compound with bifunctional linkers containing, for example, pyridine (B92270) or imidazole (B134444) moieties, researchers can construct intricate coordination environments around a metal center. These tailored catalytic pockets can enhance reaction selectivity, improve turnover numbers, and enable novel chemical transformations. Such catalysts could find use in hydrogenation, oxidation, and carbon-carbon bond-forming reactions, contributing to more efficient and environmentally benign chemical processes.

Advancements in Materials Science Applications as a Versatile Synthon

The trifunctional nature of this compound makes it an exceptionally promising building block, or synthon, for advanced materials. Its ability to connect with three other molecules simultaneously allows for the creation of highly cross-linked, three-dimensional networks.

In polymer chemistry, it can serve as a monomer or a cross-linking agent. gdckulgam.edu.in Its reaction with diamines or diols via polycondensation can lead to the formation of polyesters or polyamides with pendant chloromethyl groups, which can be further functionalized post-polymerization. farabi.universitymelscience.com Alternatively, its use as a cross-linker for existing polymers, such as reacting with polyvinyl alcohol or polyamines, can dramatically improve the mechanical strength and thermal stability of materials. Analogous compounds like 1,4-bis(chloromethyl)benzene (B146612) are already used to create hypercrosslinked polymers and polyionic liquids with applications in adsorption and separation.

A particularly exciting frontier is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgcd-bioparticles.net MOFs are crystalline materials with ultra-high porosity, constructed from metal nodes connected by organic linkers. The subject compound offers a unique combination: the carboxylate group can coordinate to the metal center, while the two chloromethyl groups can either be used to post-synthetically modify the MOF's pores or be pre-functionalized to introduce specific chemical properties, such as catalytic sites or recognition elements. rsc.org

| Material Type | Role of the Compound | Potential Properties/Applications | Analogous Precedent |

| Cross-linked Polymer | Trifunctional Cross-linker | Enhanced thermal/mechanical stability, insolubility | 1,4-Bis(chloromethyl)benzene for polyionic liquids |

| Polyester (B1180765)/Polyamide | Trifunctional Monomer | Creation of 3D networks, post-polymerization functionalization | Polycondensation of bifunctional monomers gdckulgam.edu.in |

| Metal-Organic Framework (MOF) | Functional Organic Linker | Tunable pore chemistry, catalysis, gas separation | Use of functionalized linkers in MOF synthesis rsc.orgrsc.org |

| Epoxy Resin | Curing Agent/Modifier | Increased cross-link density, improved material toughness | Reaction of benzyl (B1604629) halides with bisphenol A tandfonline.com |

This table outlines the potential roles of this compound in materials science based on established principles and analogous compounds.

Challenges and Opportunities in Scalable Synthesis for Advanced Research and Development